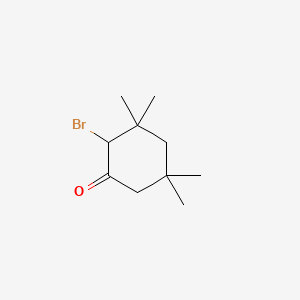

2-Bromo-3,3,5,5-tetramethylcyclohexanone

Description

This compound is synthesized via bromination of 3,3,5,5-tetramethylcyclohexanone using reagents like pyridinium tribromide (PTAB) in anhydrous tetrahydrofuran (THF), yielding the tosylhydrazone derivative with a 55% efficiency . Its NMR spectrum (CDCl₃) shows distinct signals for methyl protons (δ 1.1–0.7 ppm), aromatic protons (δ 7.50 ppm for the tosyl group), and the brominated CH group (δ 4.35 ppm) .

Properties

IUPAC Name |

2-bromo-3,3,5,5-tetramethylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17BrO/c1-9(2)5-7(12)8(11)10(3,4)6-9/h8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSUUZZPYKJHKEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C(C(C1)(C)C)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-3,3,5,5-tetramethylcyclohexanone can be synthesized through several methods. One common method involves the bromination of 3,3,5,5-tetramethylcyclohexanone. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,3,5,5-tetramethylcyclohexanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like NaOH or NH3 in aqueous or alcoholic solutions.

Reduction: Reducing agents such as LiAlH4 or NaBH4 in anhydrous conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products Formed

Substitution: Formation of 2-hydroxy-3,3,5,5-tetramethylcyclohexanone or 2-amino-3,3,5,5-tetramethylcyclohexanone.

Reduction: Formation of 2-bromo-3,3,5,5-tetramethylcyclohexanol.

Oxidation: Formation of 2-bromo-3,3,5,5-tetramethylcyclohexanoic acid.

Scientific Research Applications

2-Bromo-3,3,5,5-tetramethylcyclohexanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Medicine: Potential use in the development of pharmaceuticals and as a precursor for drug synthesis.

Industry: Utilized in the production of specialty chemicals and as a building block for polymers and other materials

Mechanism of Action

The mechanism of action of 2-Bromo-3,3,5,5-tetramethylcyclohexanone involves its interaction with various molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by nucleophiles. In reduction reactions, the carbonyl group is reduced to an alcohol, altering the compound’s chemical properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

Table 1: Key Structural and Physical Properties

Reactivity and Steric Effects

- Steric Hindrance: The tetramethyl groups in this compound introduce significant steric hindrance, reducing accessibility to the carbonyl group. This contrasts with 2-bromocyclohexanone, which lacks methyl groups and exhibits higher reactivity in nucleophilic additions .

- Halogen Effects: Bromine’s larger atomic radius and weaker bond dissociation energy (vs. chlorine) make 2-bromo derivatives more reactive in elimination or substitution reactions compared to 2-chloro analogues . For example, 2,6-dibromo-3,3,5,5-tetramethylcyclohexanone may undergo sequential dehalogenation under reducing conditions .

Spectral and Physical Properties

- IR Spectroscopy: The parent ketone (3,3,5,5-tetramethylcyclohexanone) shows a C=O stretch at 1705 cm⁻¹ , while bromination shifts this peak slightly due to electron-withdrawing effects.

- Boiling Points : The parent compound boils at 79°C (12 mm Hg) , whereas brominated derivatives have higher boiling points due to increased molecular weight and polarity.

- Density and Solubility: 3,3,5,5-Tetramethylcyclohexanone has a density of 0.857 g/cm³ , but bromination likely increases density (e.g., 2,6-dibromo derivative is a solid at room temperature ).

Biological Activity

2-Bromo-3,3,5,5-tetramethylcyclohexanone is a chemical compound with the molecular formula C10H17BrO. It features a cyclohexane ring with a ketone functional group and a bromine atom at the second carbon. This unique structure contributes to its distinct reactivity and potential biological applications. The compound primarily serves as a synthetic intermediate in organic chemistry but has also been investigated for its biological activity.

The compound is characterized by:

- Molecular Weight : 232.046 g/mol

- Structure : A six-membered cyclohexane ring with a ketone and bromine substituent.

- Reactivity : It undergoes various chemical reactions such as substitution, reduction, and oxidation.

The biological activity of this compound is largely attributed to its reactivity:

- Electrophilic Nature : The bromine atom enhances the electrophilicity of the carbonyl group, allowing it to participate in nucleophilic substitution reactions.

- Interaction with Biomolecules : The compound may interact with proteins and enzymes, influencing biological pathways.

Biological Activity

Recent studies have suggested potential biological activities associated with this compound:

Antioxidant Activity

Research indicates that compounds containing bromine and carbonyl groups can exhibit antioxidant properties. These properties are significant for mitigating oxidative stress in biological systems.

Enzyme Interaction

This compound has been employed in enzyme-catalyzed reactions. Its ability to act as an electrophile allows it to participate in various biochemical processes.

Study 1: Enzyme-Catalyzed Reactions

In a study investigating enzyme interactions, this compound was used to explore its role as a substrate in enzyme-catalyzed reactions. The findings indicated that the compound could enhance enzyme activity under specific conditions.

Study 2: Antioxidant Properties

A comparative analysis was conducted to evaluate the antioxidant capacity of this compound against other similar compounds. Results showed that it exhibited significant radical scavenging activity, suggesting its potential use in therapeutic applications targeting oxidative stress-related diseases.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3,3,5,5-Tetramethylcyclohexanone | C10H18O | Lacks bromine; less reactive |

| 2-Chloro-3,3,5,5-tetramethylcyclohexanone | C10H17ClO | Chlorine instead of bromine; different reactivity |

| 2-Iodo-3,3,5,5-tetramethylcyclohexanone | C10H17IO | Iodine substitution alters reactivity |

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates potential toxicity:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.